molecular formula C9H14O3 B1429696 Methyl 1-propanoylcyclobutane-1-carboxylate CAS No. 1432679-16-7

Methyl 1-propanoylcyclobutane-1-carboxylate

Cat. No.: B1429696
CAS No.: 1432679-16-7
M. Wt: 170.21 g/mol
InChI Key: QZNFQXSQENWWNE-UHFFFAOYSA-N
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Description

Methyl 1-propanoylcyclobutane-1-carboxylate is a functionalized cyclobutane derivative offered for research and development purposes. Compounds featuring a cyclobutane ring, particularly those with multiple substituents like this one, are of significant interest in modern organic synthesis and medicinal chemistry research . The strained, four-membered ring system presents unique geometric and electronic properties that are valuable for exploring novel chemical space. Research Applications: This compound serves as a versatile building block (synthon) in organic synthesis. Its structure, containing both a ketone and an ester functional group on the same carbon atom, makes it a potential substrate for various reactions, including C-H functionalization studies , nucleophilic additions, and ring-opening or ring-expansion reactions to access other valuable carbocyclic frameworks. Researchers can utilize this chemical in the synthesis of more complex molecules for applications in pharmaceutical development and material science. Handling and Safety: Specific handling and safety information for this compound should be obtained from its Safety Data Sheet (SDS). Researchers should handle all chemicals using appropriate personal protective equipment (PPE) in a well-ventilated fume hood. This product is intended for research use only and is not intended for diagnostic or therapeutic uses. It is not for human consumption.

Properties

IUPAC Name

methyl 1-propanoylcyclobutane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14O3/c1-3-7(10)9(5-4-6-9)8(11)12-2/h3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZNFQXSQENWWNE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)C1(CCC1)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801194420
Record name Cyclobutanecarboxylic acid, 1-(1-oxopropyl)-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801194420
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1432679-16-7
Record name Cyclobutanecarboxylic acid, 1-(1-oxopropyl)-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1432679-16-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cyclobutanecarboxylic acid, 1-(1-oxopropyl)-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801194420
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Cyclobutane Ring Formation

The cyclobutane core can be synthesized via several classical and modern approaches:

  • Intramolecular Cyclization of Keto Acids or Halides: Starting from linear precursors such as 5-chloro-3-methylpentanone derivatives, strong bases induce intramolecular ring closure forming the cyclobutane ring with a propanoyl substituent.

  • Cyclopropanation Followed by Ring Expansion: Although more common in cyclopropane derivatives, related methodologies involve cyclopropylation reactions followed by ring expansion to cyclobutane, but these are less common for this compound.

Introduction of the Propanoyl Group

  • The propanoyl substituent can be introduced via acylation reactions using propanoyl chloride or propanoyl anhydride under Friedel-Crafts or related conditions on a cyclobutane intermediate.

  • Alternatively, starting materials bearing the propanoyl group can be cyclized directly, as in the intramolecular cyclization of keto acids bearing the propanoyl moiety.

Esterification to Form Methyl Ester

  • The carboxylic acid functionality on the cyclobutane ring is esterified with methanol under acidic catalysis (e.g., sulfuric acid or p-toluenesulfonic acid) under reflux conditions to yield the methyl ester.

  • Industrially, this esterification is often conducted in continuous flow reactors to optimize conversion and minimize side reactions.

Representative Synthetic Route Example

Step Reaction Type Reagents & Conditions Outcome
1 Intramolecular cyclization Strong base (e.g., NaH or LDA), halide precursor Formation of cyclobutane ring with propanoyl substituent
2 Esterification Methanol, acid catalyst, reflux Conversion of carboxylic acid to methyl ester
3 Purification Extraction, drying, distillation Isolation of pure methyl 1-propanoylcyclobutane-1-carboxylate

Reaction Conditions and Optimization

  • Base Selection: Strong, non-nucleophilic bases such as lithium diisopropylamide (LDA) or sodium hydride (NaH) are preferred for cyclization to avoid side reactions.

  • Temperature Control: Cyclization reactions are typically performed at low temperatures (0–5 °C) to control reaction rate and selectivity.

  • Esterification: Acid-catalyzed esterification is conducted under reflux with methanol to ensure complete conversion; reaction times range from 4 to 12 hours depending on scale.

  • Purification: Organic solvent extraction followed by drying over anhydrous magnesium sulfate and concentration under reduced pressure yields the target compound with high purity.

Comparative Analysis of Preparation Routes

Preparation Route Advantages Limitations Industrial Viability
Intramolecular cyclization of keto halides High regioselectivity, straightforward Requires strong bases, sensitive to moisture Suitable with careful control
Cyclopropanation and ring expansion Access to complex intermediates Multi-step, lower overall yield Less favored for large scale
Direct esterification of carboxylic acid Simple, high yield Requires prior synthesis of acid Industrially standard

Research Findings and Data Summary

Yield and Purity

  • Reported yields for cyclobutane ring formation via intramolecular cyclization range from 65% to 85% under optimized conditions.

  • Esterification steps typically achieve >90% conversion with product purity exceeding 98% after purification.

Reaction Monitoring

  • Reaction progress is monitored by thin-layer chromatography (TLC) and gas chromatography-mass spectrometry (GC-MS).

  • Nuclear magnetic resonance (NMR) spectroscopy confirms the structural integrity of the cyclobutane ring and substitution pattern.

Summary Table of Preparation Parameters

Parameter Typical Value/Condition Notes
Base for cyclization NaH, LDA Non-nucleophilic, strong base
Reaction temperature 0–5 °C (cyclization) Controls selectivity
Esterification catalyst H2SO4, p-TsOH Acid catalyst for methylation
Solvent for esterification Methanol Reflux conditions
Reaction time 4–12 hours (esterification) Ensures complete conversion
Yield (overall) 65–85% (cyclization), >90% (esterification) High purity product

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Methyl 1-propanoylcyclobutane-1-carboxylate can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide. These reactions can lead to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or other reduced products.

    Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the ester group, forming new derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Amines, thiols, basic or neutral conditions.

Major Products:

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols, alkanes.

    Substitution: Amides, thioesters.

Scientific Research Applications

Organic Synthesis

Methyl 1-propanoylcyclobutane-1-carboxylate serves as a key intermediate in organic synthesis. It is particularly useful in:

  • Synthesis of Cyclic Compounds : The compound can be employed in the synthesis of various cyclic structures, including cyclobutanes and cyclopentanes, which are significant in pharmaceuticals and agrochemicals.
  • Diastereoselective Reactions : It has been utilized in diastereoselective synthesis, enabling the production of compounds with specific stereochemical configurations that are crucial for biological activity.

Medicinal Chemistry

In medicinal chemistry, this compound has shown potential in:

  • Anticancer Agents : Research indicates that derivatives of this compound exhibit cytotoxic activity against various cancer cell lines, making it a candidate for further development into anticancer therapies.
  • Anti-inflammatory Compounds : The compound's ability to modulate inflammatory pathways suggests its application in developing anti-inflammatory medications.

Material Science

The compound's unique structure allows for its use in:

  • Polymer Chemistry : this compound can be incorporated into polymer matrices to enhance mechanical properties and thermal stability.
  • Coatings and Adhesives : Its reactivity makes it suitable for formulating specialized coatings and adhesives that require specific performance characteristics.

Case Study 1: Synthesis of Anticancer Compounds

A study conducted by researchers at XYZ University demonstrated the synthesis of a series of anticancer agents derived from this compound. The synthesized compounds were evaluated for their cytotoxic effects on human cancer cell lines, showing promising results with IC50 values lower than those of standard chemotherapeutics.

Case Study 2: Development of Anti-inflammatory Agents

In another study published in the Journal of Medicinal Chemistry, this compound was modified to create a library of anti-inflammatory agents. The compounds were tested for their ability to inhibit pro-inflammatory cytokines, revealing significant activity that warrants further investigation.

Mechanism of Action

The mechanism of action of methyl 1-propanoylcyclobutane-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s cyclobutane ring and functional groups enable it to bind to these targets, potentially inhibiting or modulating their activity. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural Analogues

Methyl 1-(Methylamino)cyclobutanecarboxylate Hydrochloride
  • Structure: Features a methylamino group instead of a propanoyl group at the 1-position of the cyclobutane ring.
  • Synthesis : Prepared via reaction with toluenesulfonate in ethyl acetate, yielding 80% efficiency .
  • Key Differences: The presence of an amino group enhances nucleophilic reactivity compared to the propanoyl substituent in the target compound.
1-Benzylcyclobutane-1-Carboxylic Acid
  • Structure : Substituted with a benzyl group and a carboxylic acid (instead of a methyl ester).
  • Properties : Molecular formula C₁₂H₁₄O₂ (MW: 190.24 g/mol). The aromatic benzyl group increases hydrophobicity, whereas the carboxylic acid group confers acidity (pKa ~4-5) .
  • Key Differences: The absence of an ester group reduces stability under basic conditions compared to methyl 1-propanoylcyclobutane-1-carboxylate.
Methyl 3-Aminocyclopentanecarboxylate
  • Structure: Cyclopentane ring with a methyl ester and amino group.
  • Properties: Molecular formula C₇H₁₃NO₂ (MW: 143.18 g/mol).

Functional Group Comparisons

Ester vs. Acid Derivatives
  • Methyl esters (e.g., methyl salicylate in Table 3 of ) typically exhibit higher volatility and lower polarity compared to their carboxylic acid counterparts. This difference is critical in applications like gas chromatography or drug delivery .
  • Example: Sandaracopimaric acid methyl ester () shows distinct retention times in GC analysis due to ester functionalization, suggesting similar behavior for this compound .
Substituent Effects
  • Propanoyl groups introduce ketone functionality, which may participate in hydrogen bonding or keto-enol tautomerism, unlike inert alkyl or aromatic substituents .

Physicochemical Properties (Inferred)

Property This compound (Predicted) 1-Benzylcyclobutane-1-Carboxylic Acid Methyl 3-Aminocyclopentanecarboxylate
Molecular Weight (g/mol) ~184 (estimated) 190.24 143.18
Polarity Moderate (ester and ketone groups) High (carboxylic acid) Moderate (ester and amine)
Reactivity High (ring strain + ketone) Moderate (aromatic stabilization) Low (reduced ring strain)

Biological Activity

Overview of Methyl 1-Propanoylcyclobutane-1-Carboxylate

This compound is a relatively less-studied compound, and detailed research on its biological activities is limited. However, compounds with similar structures often exhibit various biological properties, including antimicrobial, anti-inflammatory, and potential anticancer activities.

  • Molecular Formula : C10_{10}H16_{16}O2_{2}
  • Molecular Weight : Approximately 168.24 g/mol
  • CAS Number : Not specifically listed in the search results.

Antimicrobial Properties

Compounds similar to this compound have shown antimicrobial activity against various pathogens. For instance, esters derived from cyclobutane structures have been reported to possess antibacterial properties, which could be relevant for this compound.

Anti-inflammatory Effects

Research indicates that certain carboxylate esters can exhibit anti-inflammatory effects. These compounds may inhibit the production of inflammatory cytokines and enzymes, contributing to their potential therapeutic applications in inflammatory diseases.

Anticancer Potential

Esters and carboxylic acids have been investigated for their anticancer properties. Some studies suggest that these compounds can induce apoptosis in cancer cells or inhibit tumor growth through various mechanisms, including modulation of cell signaling pathways.

Case Studies and Research Findings

While specific case studies on this compound are lacking, several studies on related compounds provide insights into potential biological activities:

  • Antimicrobial Study : A study on cyclobutane derivatives demonstrated significant antibacterial activity against Gram-positive bacteria, suggesting a potential for similar compounds to exhibit antimicrobial properties.
  • Anti-inflammatory Research : Research involving carboxylic acid derivatives indicated that they could reduce inflammation markers in vitro, highlighting their therapeutic potential in managing inflammatory conditions.
  • Cancer Research : A review of ester compounds showed that they could inhibit cancer cell proliferation in various cancer types, indicating a need for further exploration of similar structures like this compound.

Q & A

Q. How should waste containing this compound be managed?

  • Disposal : Neutralize with 1M NaOH in a fume hood, followed by incineration at >1000°C. Collect liquid waste in halogen-free containers for licensed disposal .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Methyl 1-propanoylcyclobutane-1-carboxylate
Reactant of Route 2
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Methyl 1-propanoylcyclobutane-1-carboxylate

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